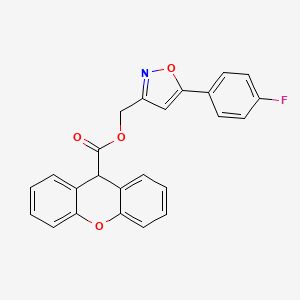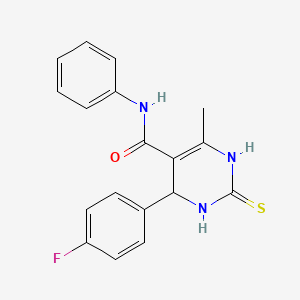
1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H15FN4O4 and its molecular weight is 394.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has shown methods for synthesizing derivatives related to this compound, including those involving triazol, oxadiazol, and pyrazol moieties. These processes often involve reactions with one carbon donor and electrophilic reagents (Mahmoud et al., 2012).
- Spectral Characterisation : These derivatives have been characterized using various spectroscopic techniques, providing insights into their structural and electronic properties.
Biological Activities
- Antibacterial Activity : Some derivatives exhibit significant antibacterial activities. For example, certain oxadiazole derivatives have shown effectiveness against various bacterial strains (Rai et al., 2009).
- Anti-inflammatory and Analgesic Properties : Related pyrazole derivatives have displayed notable analgesic and anti-inflammatory activities, along with antipyretic and platelet antiaggregating activities in animal models (Menozzi et al., 1992).
Chemical Reactions and Mechanisms
- Light-Induced Reactions : Studies have investigated the microscopic mechanisms of light-induced reactions involving similar fluoro-substituted compounds. This research aids in understanding the reaction pathways and designing photoinduced reactions (He et al., 2021).
- Cycloadditions and Domino Reactions : There's research into the synthesis of pyrazolyl-phthalazine-dione derivatives, highlighting the utility of these compounds in complex chemical reactions (Simijonović et al., 2018).
Potential Applications in Herbicides
- Herbicidal Activity : Certain derivatives have been optimized for herbicidal activity, indicating the potential agricultural applications of these compounds (Muehlebach et al., 2009).
Structural Studies
- Crystal Structure Analysis : Investigations into the crystal structures of related compounds have provided insights into their molecular arrangements and interactions, which is crucial for understanding their chemical behavior and potential applications (Samshuddin et al., 2014).
Synthesis of Complex Molecules
- Building Blocks for Complex Syntheses : These compounds have been used as building blocks in the synthesis of more complex heterocyclic compounds, demonstrating their versatility in organic synthesis (Shingare et al., 2017).
properties
IUPAC Name |
1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4/c1-28-16-8-3-2-7-15(16)25-10-9-24(19(26)20(25)27)12-17-22-18(23-29-17)13-5-4-6-14(21)11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUZASVRZWKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)
![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)


![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)



![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)